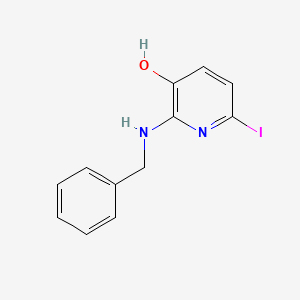

2-(Benzylamino)-6-iodopyridin-3-ol

Description

2-(Benzylamino)-6-iodopyridin-3-ol is a pyridine derivative with a hydroxyl group at position 3, an iodine atom at position 6, and a benzylamino substituent at position 2. Its molecular formula is C₁₂H₁₁IN₂O, with a molar mass of 350.13 g/mol (calculated).

Properties

Molecular Formula |

C12H11IN2O |

|---|---|

Molecular Weight |

326.13 g/mol |

IUPAC Name |

2-(benzylamino)-6-iodopyridin-3-ol |

InChI |

InChI=1S/C12H11IN2O/c13-11-7-6-10(16)12(15-11)14-8-9-4-2-1-3-5-9/h1-7,16H,8H2,(H,14,15) |

InChI Key |

RYWCOCPJVOIRBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=N2)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-iodopyridin-3-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of iodine or iodinating agents, benzylamine, and appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the iodine atom can produce deiodinated pyridine derivatives.

Scientific Research Applications

2-(Benzylamino)-6-iodopyridin-3-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The iodine atom and hydroxyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridin-3-ol Family

The following pyridine derivatives share core structural similarities but differ in substituents, influencing their physicochemical and functional properties:

Table 1: Key Properties of Pyridin-3-ol Derivatives

Key Differences:

Molecular Weight and Solubility :

Functional Group Comparisons with Non-Pyridine Analogues

lists but-2-enamido derivatives with benzylamino substituents (e.g., 4-(Benzylamino)but-2-enamido). These compounds differ in core structure (linear vs. aromatic) but share the benzylamino group, which is associated with enhanced binding affinity in receptor-ligand interactions. However, the pyridine ring’s aromaticity in the target compound may confer distinct electronic properties compared to aliphatic systems.

Biological Activity

2-(Benzylamino)-6-iodopyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12N2O

- Molecular Weight : 216.24 g/mol

- IUPAC Name : 2-(benzylamino)-6-iodopyridin-3-ol

Antimicrobial Activity

Research indicates that 2-(Benzylamino)-6-iodopyridin-3-ol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study: Apoptosis Induction in HeLa Cells

- Experimental Setup : HeLa cells were treated with varying concentrations of 2-(Benzylamino)-6-iodopyridin-3-ol.

- Findings : Flow cytometry analysis indicated a significant increase in early and late apoptotic cells at concentrations above 10 µM.

The biological activity of 2-(Benzylamino)-6-iodopyridin-3-ol is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, thus leading to enhanced apoptosis in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on synthesizing derivatives of 2-(Benzylamino)-6-iodopyridin-3-ol to explore the structure-activity relationship (SAR). Variations in substituents on the benzylamine moiety have been shown to significantly affect both antimicrobial and anticancer activities.

| Derivative | Activity Profile |

|---|---|

| 2-(4-Chlorobenzylamino)-6-iodopyridin-3-ol | Enhanced anticancer activity |

| 2-(Phenylamino)-6-iodopyridin-3-ol | Moderate antimicrobial activity |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.